

BMS-690514: Chemical and Biological Profile

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Compound Focus: BMS-690154

Cat. No.: S1802554

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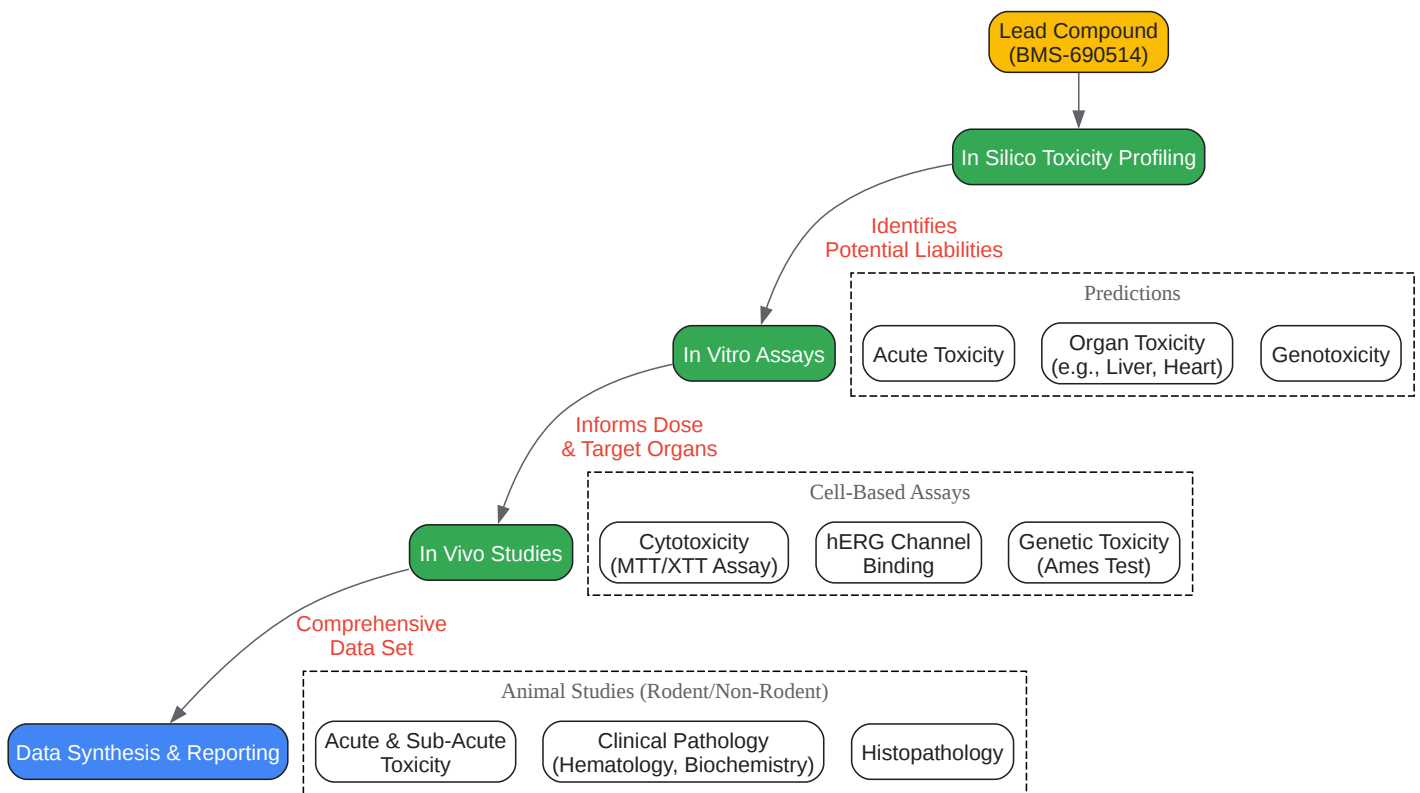
The table below summarizes the core identity and known activity data for BMS-690514.

Property	Description
CAS Number	859853-30-8 [1]
Molecular Formula	C ₁₉ H ₂₄ N ₆ O ₂ [1]
Molecular Weight	368.44 g/mol [1]
Mechanism of Action	Potent, orally active inhibitor of EGFR, HER2, and VEGFR2 tyrosine kinases [1]

| **Key In Vitro IC₅₀ Values** | • EGFR: 5 nM • HER2: 19 nM • HER4: 60 nM • VEGFR2: 50 nM [1] | |
Reported Solubility | ≥ 25 mg/mL in DMSO [1] |

Proposed Experimental Workflow for Toxicity Profiling

Based on standard practices in drug development, the diagram below outlines a typical workflow for generating a compound toxicity profile, which could be applied to BMS-690514.



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Future Research Directions

Should you obtain the necessary data, here are key aspects for a meaningful comparison guide:

- **Comparative Potency & Selectivity:** Create tables comparing IC₅₀ values of BMS-690514 against other EGFR/VEGFR inhibitors (e.g., Erlotinib, Sorafenib) across a panel of kinases to highlight selectivity and potential off-target effects.
- **In Vivo Efficacy vs. Toxicity:** Correlate efficacy metrics (e.g., tumor growth inhibition in xenograft models) with toxicity findings (e.g., maximum tolerated dose, major organ toxicity) to discuss the compound's therapeutic window.
- **Structural Activity Relationships (SAR):** Use diagrams to illustrate how specific chemical features of BMS-690514 contribute to its potency and potentially to its toxicity profile, in comparison to other molecules.

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References

1. -690514 | CAS:859853-30-8 | HER/EGFR... | Manufacturer BioCrick BMS [biocrick.com]

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